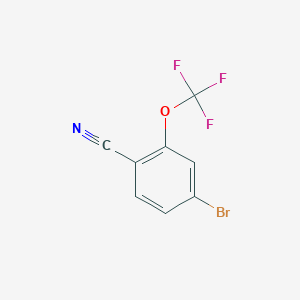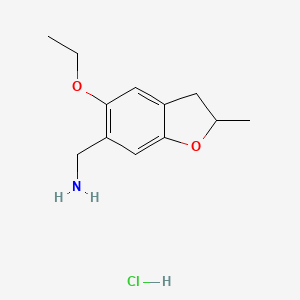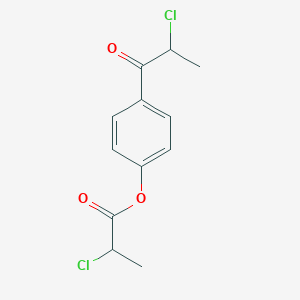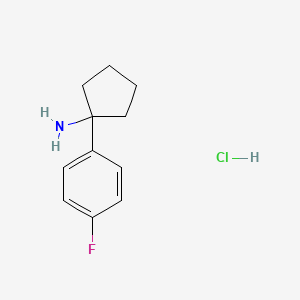
4-Bromo-2-(trifluoromethoxy)benzonitrile
Descripción general
Descripción
4-Bromo-2-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3BrF3NO . It has a molecular weight of 266.02 . It is a solid or viscous liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(trifluoromethoxy)benzonitrile is 1S/C8H3BrF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
4-Bromo-2-(trifluoromethoxy)benzonitrile has a density of 1.8±0.1 g/cm3 . It is recommended to be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Research
In pharmaceutical research, 4-Bromo-2-(trifluoromethoxy)benzonitrile is a valuable intermediate. It’s utilized in the synthesis of complex molecules that can serve as potential therapeutic agents. Its unique structure allows for the introduction of the trifluoromethoxy group into bioactive compounds, which can significantly alter their pharmacokinetic properties .
Organic Synthesis
This compound plays a crucial role in organic synthesis, particularly in the construction of heterocyclic compounds. Its bromo and nitrile groups are excellent handles for further functionalization through cross-coupling reactions, making it a versatile building block for synthesizing a wide range of organic molecules .
Materials Science
In the field of materials science, 4-Bromo-2-(trifluoromethoxy)benzonitrile is used to develop novel materials with specific electronic or photonic properties. It can be incorporated into polymers or small molecules to impart desirable characteristics such as increased stability or improved electronic conductivity.
Analytical Chemistry
Analytical chemists employ 4-Bromo-2-(trifluoromethoxy)benzonitrile as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrating instruments or developing new analytical methods .
Environmental Science
This compound’s derivatives are explored for their potential use in environmental science. For instance, they can be part of sensors or assays designed to detect environmental pollutants or to study the degradation of hazardous substances .
Medicinal Chemistry
In medicinal chemistry, the introduction of the trifluoromethoxy group by using 4-Bromo-2-(trifluoromethoxy)benzonitrile as a precursor can lead to the development of drugs with improved metabolic stability and better penetration through biological membranes .
Agrochemical Research
The compound’s derivatives are also investigated for their use in agrochemicals. The trifluoromethoxy group can contribute to the creation of more effective pesticides and herbicides with potentially lower toxicity and better environmental profiles .
Catalysis
4-Bromo-2-(trifluoromethoxy)benzonitrile: can be used to synthesize ligands for catalysis. These ligands can then be employed in various catalytic processes, including those that are important for creating environmentally friendly chemical reactions .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
4-bromo-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDMYPNZFMPNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672913 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethoxy)benzonitrile | |
CAS RN |
1187983-97-6 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine hydrochloride](/img/structure/B1372065.png)
![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)
![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)

![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)

![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)


